

Carboxylesterase-IN-3 solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Carboxylesterase-IN-3

Cat. No.: B12416606

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Application Notes and Protocols for Carboxylesterase-IN-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxylesterase-IN-3 is a potent small molecule inhibitor of Carboxylesterase Notum, a key negative regulator of the Wnt signaling pathway.[1][2] Notum exerts its regulatory function by removing a palmitoleate group from Wnt proteins, which is essential for their activity.[1][3] By inhibiting Notum, **Carboxylesterase-IN-3** can modulate Wnt signaling, a pathway crucial for numerous cellular processes, including development, homeostasis, and disease.[1][2][4] Dysregulation of the Wnt pathway is implicated in various pathologies, including cancer.[4][5] These application notes provide detailed information on the solubility of **Carboxylesterase-IN-3** and protocols for its use in research settings.

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₁₇ H ₁₅ N ₃ O ₂	N/A
Molecular Weight	293.32 g/mol	N/A
CAS Number	2764748-92-5	N/A
Appearance	Powder	[6]
IC ₅₀ (Notum)	≤ 10 nM	[6]

Solubility Data

The solubility of **Carboxylesterase-IN-3** has been determined in Dimethyl Sulfoxide (DMSO). Data in other common laboratory solvents such as ethanol, PBS, and water is not readily available in the public domain. Researchers are advised to determine solubility in their specific aqueous buffers or cell culture media experimentally.

Solvent	Concentration (mg/mL)	Molar Concentration (mM)	Comments
DMSO	3.13	10	Sonication is recommended to aid dissolution.[6]
Ethanol	Data not available	Data not available	Carboxylesterase inhibitors, in general, can have poor aqueous solubility.[7]
PBS (pH 7.4)	Data not available	Data not available	
Water	Data not available	Data not available	

Experimental Protocols

Protocol 1: Preparation of a Carboxylesterase-IN-3 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **Carboxylesterase-IN-3** in DMSO.

Materials:

- **Carboxylesterase-IN-3** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional, but recommended)
- Calibrated analytical balance

Procedure:

- **Weighing the Compound:** Accurately weigh out a precise amount of **Carboxylesterase-IN-3** powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.93 mg of the compound (Molecular Weight = 293.32 g/mol).
- **Dissolution:** Add the appropriate volume of anhydrous DMSO to the vial containing the weighed compound. For the example above, add 1 mL of DMSO.
- **Mixing:** Tightly cap the vial and vortex thoroughly for at least 1-2 minutes to facilitate dissolution.
- **Sonication (Recommended):** If the compound does not fully dissolve with vortexing, place the vial in a sonicator bath for 5-10 minutes.^[6] This will help to break up any aggregates and enhance solubility.
- **Visual Inspection:** Visually inspect the solution to ensure that all the solid has dissolved and the solution is clear.

- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: General Method for Determining Kinetic Solubility

This protocol provides a general high-throughput method to assess the kinetic solubility of **Carboxylesterase-IN-3** in aqueous buffers or cell culture media. This method relies on the precipitation of the compound from a DMSO stock solution.

Materials:

- 10 mM **Carboxylesterase-IN-3** in DMSO (from Protocol 1)
- Aqueous buffer of interest (e.g., PBS, pH 7.4) or cell culture medium
- 96-well microplate (UV-transparent for spectrophotometric analysis)
- Multichannel pipette
- Plate reader capable of measuring absorbance or nephelometry

Procedure:

- Serial Dilution: Prepare a serial dilution of the 10 mM **Carboxylesterase-IN-3** DMSO stock solution in a 96-well plate using DMSO as the diluent.
- Addition to Aqueous Buffer: In a separate 96-well plate, add a fixed volume of the aqueous buffer or cell culture medium to each well.
- Transfer and Mixing: Using a multichannel pipette, transfer a small volume of the serially diluted DMSO stock solutions to the corresponding wells of the plate containing the aqueous buffer. Mix immediately and thoroughly. The final DMSO concentration should be kept low (typically $\leq 1\text{-}2\%$) to minimize its effect on solubility and biological assays.

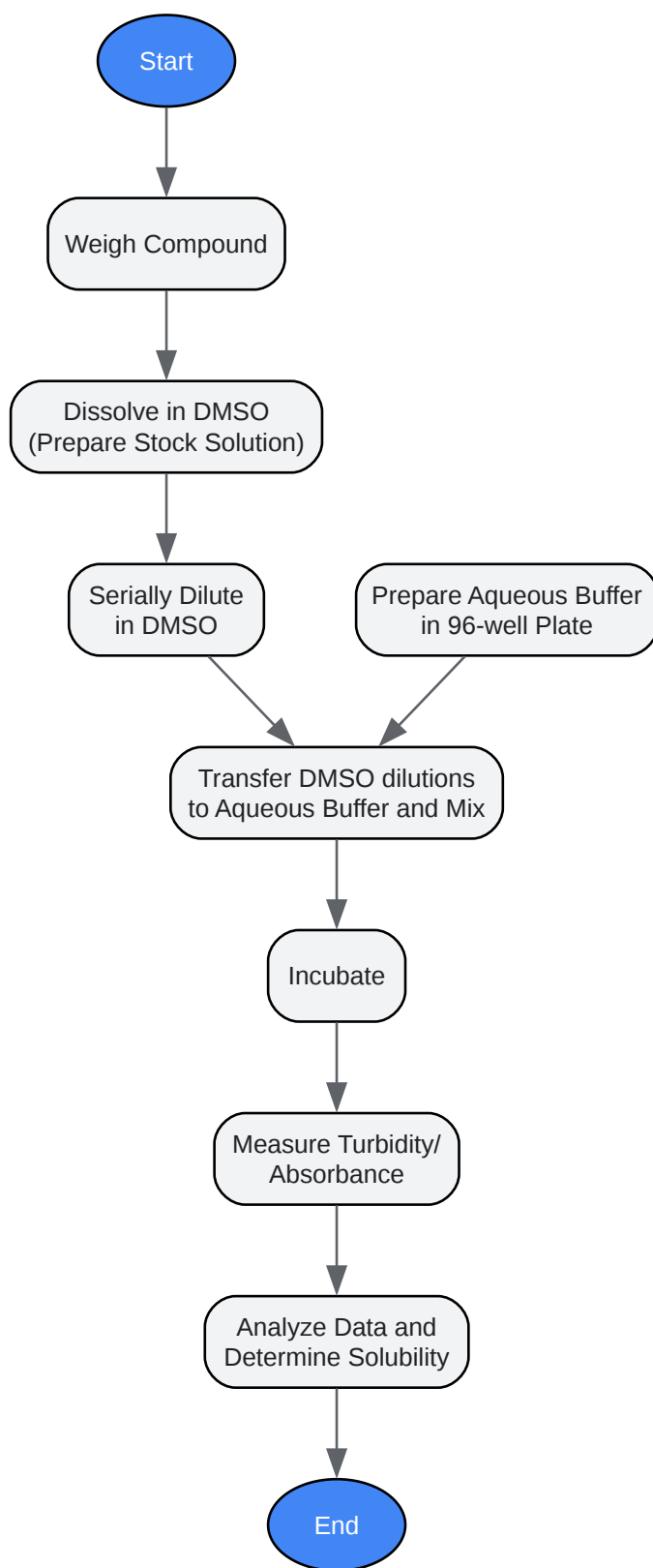
- Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a specified period (e.g., 1-2 hours) to allow for precipitation to occur.
- Measurement: Measure the turbidity or light scattering of each well using a plate reader (nephelometry). Alternatively, if the compound has a chromophore, absorbance can be measured. The concentration at which a significant increase in turbidity or a deviation from linearity in absorbance is observed represents the kinetic solubility.

Visualization of Relevant Pathways and Workflows

Wnt Signaling Pathway and the Role of Notum

The following diagram illustrates the canonical Wnt signaling pathway and the inhibitory action of Carboxylesterase Notum, which is the target of **Carboxylesterase-IN-3**.





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